3-[(2-Aminoethyl)thio]-7-methylindole
Description
3-[(2-Aminoethyl)thio]-7-methylindole is an indole derivative characterized by a thioether linkage at position 3 of the indole ring, connected to a 2-aminoethyl group, and a methyl substituent at position 5. This compound is structurally related to 7-methyltryptamine (CAS: 21303-1A), as indicated in , which lists "3-(2-Aminoethyl)-7-methylindole → 7-Methyltryptamine" .
Properties
Molecular Formula |
C11H14N2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
2-[(7-methyl-1H-indol-3-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C11H14N2S/c1-8-3-2-4-9-10(14-6-5-12)7-13-11(8)9/h2-4,7,13H,5-6,12H2,1H3 |
InChI Key |
OBRQZCDVQQRGIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)SCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Indole Family
The following table summarizes key structural analogues and their differences:
Key Observations :
- Thioether vs. Amine Linkage: The thioether group in the target compound may confer greater stability against enzymatic degradation compared to the direct 2-aminoethyl group in 7-methyltryptamine .
- Substituent Effects : Ethyl or ketone groups (e.g., in indolin-2-one derivatives) alter solubility and metabolic pathways compared to the methyl and thioether groups in the target compound .
Functional Group Variations in Related Compounds
- This highlights the uniqueness of the target compound’s indole-thioether scaffold .
- Halogenated Derivatives: Compounds like 3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid (CAS: 1552532-10-1) demonstrate how halogenation (e.g., fluorine) can increase electronegativity and bioavailability, a feature absent in the target compound .
Physicochemical and Pharmacological Implications
- In contrast, indolin-2-one derivatives (e.g., 3-Amino-7-methylindolin-2-one hydrochloride) are explored as kinase inhibitors due to their planar, heterocyclic cores .
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